molecular formula C18H15N7O2 B6011104 4-(4-HYDROXYPHENYL)-3-METHYL-1-{[1,2,4]TRIAZOLO[4,3-B]PYRIDAZIN-6-YL}-1H,4H,5H,6H,7H-PYRAZOLO[3,4-B]PYRIDIN-6-ONE

4-(4-HYDROXYPHENYL)-3-METHYL-1-{[1,2,4]TRIAZOLO[4,3-B]PYRIDAZIN-6-YL}-1H,4H,5H,6H,7H-PYRAZOLO[3,4-B]PYRIDIN-6-ONE

Cat. No.: B6011104
M. Wt: 361.4 g/mol
InChI Key: ZAUAMIUCJSPVIR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(4-HYDROXYPHENYL)-3-METHYL-1-{[1,2,4]TRIAZOLO[4,3-B]PYRIDAZIN-6-YL}-1H,4H,5H,6H,7H-PYRAZOLO[3,4-B]PYRIDIN-6-ONE is a complex organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by the presence of a ring structure containing at least one atom other than carbon. This particular compound features a unique combination of pyrazolo and triazolo rings fused with pyridazine and pyridine rings, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-HYDROXYPHENYL)-3-METHYL-1-{[1,2,4]TRIAZOLO[4,3-B]PYRIDAZIN-6-YL}-1H,4H,5H,6H,7H-PYRAZOLO[3,4-B]PYRIDIN-6-ONE typically involves multiple steps, starting with the preparation of intermediate compounds. One common approach is the cyclocondensation of hydrazino functional groups with acetylacetone to form the pyrazole ring . This is followed by further cyclization reactions to introduce the triazolo and pyridazine rings . The reaction conditions often require the use of catalysts and specific temperature controls to ensure the desired product is obtained.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of advanced techniques such as ultrasonic-assisted synthesis . This method enhances the reaction rates and yields by using ultrasonic waves to promote the mixing and interaction of reactants. The process is scalable and can be optimized for large-scale production.

Chemical Reactions Analysis

Types of Reactions

4-(4-HYDROXYPHENYL)-3-METHYL-1-{[1,2,4]TRIAZOLO[4,3-B]PYRIDAZIN-6-YL}-1H,4H,5H,6H,7H-PYRAZOLO[3,4-B]PYRIDIN-6-ONE undergoes various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.

    Reduction: The compound can be reduced by adding hydrogen or removing oxygen, typically using reducing agents.

    Substitution: This involves the replacement of one functional group with another, often facilitated by catalysts.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as sodium borohydride for reduction, and various catalysts for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 4-(4-HYDROXYPHENYL)-3-METHYL-1-{[1,2,4]TRIAZOLO[4,3-B]PYRIDAZIN-6-YL}-1H,4H,5H,6H,7H-PYRAZOLO[3,4-B]PYRIDIN-6-ONE apart from similar compounds is its unique combination of functional groups and ring structures.

Properties

IUPAC Name

4-(4-hydroxyphenyl)-3-methyl-1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)-5,7-dihydro-4H-pyrazolo[3,4-b]pyridin-6-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15N7O2/c1-10-17-13(11-2-4-12(26)5-3-11)8-16(27)20-18(17)25(22-10)15-7-6-14-21-19-9-24(14)23-15/h2-7,9,13,26H,8H2,1H3,(H,20,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZAUAMIUCJSPVIR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C2=C1C(CC(=O)N2)C3=CC=C(C=C3)O)C4=NN5C=NN=C5C=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15N7O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.